Naphthol AS-OL phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

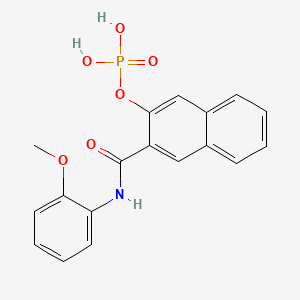

Naphthol AS-OL phosphate is a useful research compound. Its molecular formula is C18H16NO6P and its molecular weight is 373.3 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-Methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Histochemical Applications

Naphthol AS-OL phosphate is widely utilized as a histochemical substrate for the demonstration of acid phosphatases. The compound undergoes hydrolysis by phosphatases to yield naphthol, which can be visualized using azo-dye methods. This property makes it invaluable in histopathological studies for identifying enzyme activity in tissues.

Case Study: Acid Phosphatase Activity

A study conducted by researchers demonstrated the efficacy of this compound in detecting acid phosphatase activity in paraffin-embedded tissues. The method provided a reliable means to visualize enzymatic activity, enabling pathologists to assess tissue samples more effectively .

Table 1: Comparison of this compound with Other Substrates

| Substrate | Enzyme Target | Visualization Method | Sensitivity |

|---|---|---|---|

| This compound | Acid Phosphatase | Azo-dye method | High |

| Naphthol AS-E Phosphate | Acid Phosphatase | Colorimetric | Moderate |

| Other naphthol derivatives | Various phosphatases | Fluorescence | Variable |

Biochemical Research

This compound also plays a role in biochemical research, particularly in studying enzyme kinetics and inhibition mechanisms. Its ability to act as a substrate allows researchers to investigate the catalytic properties of phosphatases.

Case Study: Inhibition Studies

Research has shown that this compound can inhibit the activity of specific transcription factors in leukemia cell lines. This inhibition is crucial for understanding the regulatory mechanisms involved in myeloid differentiation and cancer progression . The findings indicate that manipulating phosphatase activities could have therapeutic implications.

Synthesis of Bioactive Compounds

The compound is also involved in the synthesis of various bioactive substances, including amidoalkyl naphthols, which have shown promising biological activities against pathogens like Staphylococcus aureus and Escherichia coli . The synthesis typically employs catalytic methods that enhance yields and reduce reaction times.

Table 2: Biological Activity of Amidoalkyl Naphthols Derived from this compound

| Compound | Activity Against | Yield (%) |

|---|---|---|

| Amidoalkyl Naphthol 1 | Staphylococcus aureus | 90 |

| Amidoalkyl Naphthol 2 | Escherichia coli | 85 |

| Amidoalkyl Naphthol 3 | Both | 92 |

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of naphthol derivatives, including this compound metabolites like 1-naphthol and 2-naphthol on cancer cells. These studies reveal that different derivatives exhibit varying levels of cytotoxicity depending on the cell type.

Case Study: Cytotoxic Effects on Cancer Cells

A comparative study assessed the cytotoxicity of naphthol derivatives on BxPC3 pancreatic cancer cells and GL261-Luc glioblastoma cells. Results indicated that while 2-naphthol was more toxic to BxPC3 cells, 1-naphthol exhibited greater toxicity towards GL261-Luc cells. This differential response underscores the importance of selecting appropriate naphthol derivatives for targeted cancer therapies .

常见问题

Basic Research Questions

Q. What are the standard experimental concentrations of Naphthol AS-E phosphate for cell proliferation assays, and how should viability be quantified?

Naphthol AS-E phosphate is typically tested in a dose-dependent manner (e.g., 0–20 µM) using prostate cancer cell lines (PC3, DU145). After 24-hour treatment, cell viability is measured via the CCK-8 assay, where 20 µL of CCK-8 solution is added per well, followed by absorbance readings at 450 nm . Controls should include untreated cells and vehicle (DMSO) to account for solvent effects.

Q. Which techniques are recommended to study Naphthol AS-E phosphate’s inhibition of CREB-KIX protein-protein interactions?

Fluorescence polarization (FP) and nuclear magnetic resonance (NMR) spectroscopy are standard methods. FP quantifies competitive displacement of fluorescently labeled peptides (e.g., MLL or CREB) from the KIX domain, with IC50 values calculated from dose-response curves . NMR detects chemical shift perturbations (CSPs) in the KIX domain upon ligand binding, identifying specific interaction sites (e.g., α1 helix) .

Q. How should Naphthol AS-E phosphate be prepared and stored to ensure solubility and stability?

The compound is soluble in DMSO at 10 mM stock concentrations. Aliquots should be stored at -20°C to prevent degradation. Working concentrations in cell culture media should not exceed 0.1% DMSO to avoid cytotoxicity .

Q. How can researchers differentiate Naphthol AS-E phosphate from other naphthol derivatives (e.g., AS-BI phosphate) in enzymatic assays?

Naphthol AS-E phosphate specifically inhibits transcription factor interactions (e.g., CREB-KIX), while AS-BI phosphate serves as a substrate for phosphatases. Confirm specificity using FP or NMR with recombinant KIX domains and validate via gene expression analysis (e.g., Myb target genes in leukemia cells) .

Advanced Research Questions

Q. How can conflicting binding affinity data for Naphthol AS-E phosphate between FP and NMR be resolved?

Discrepancies arise from FP’s sensitivity to competitive inhibition (IC50 = 200 µM for MLL-KIX) versus NMR’s detection of weak, allosteric binding. Combine both methods with computational docking to map secondary binding sites outside the canonical MLL interface. For example, CSPs on the α1 helix in NMR suggest alternative binding modes not captured by FP .

Q. What NMR-based strategies map the binding site of Naphthol AS-E phosphate on the KIX domain?

Use 1H-15N HMQC or HSQC spectra to monitor CSPs in isotopically labeled KIX. Titrate Naphthol AS-E phosphate (e.g., 0–200 µM) and calculate average perturbations (Δδ > 0.027 ppm) to identify residues involved in binding. Co-incubation with competing peptides (e.g., CRTC1-MAML2) reveals whether binding is mutually exclusive .

Q. What methodological considerations are critical when assessing Naphthol AS-E phosphate’s impact on myeloid leukemia cell differentiation?

Use multiple cell lines (HL-60, U937, NB4) to confirm consistency. Measure differentiation markers (e.g., CD11b) via flow cytometry and validate target gene suppression (e.g., c-MYB) using qPCR. Include a positive control (e.g., all-trans retinoic acid) and ensure treatment duration ≥48 hours to observe phenotypic changes .

Q. How should contradictory results in Myb-p300 inhibition studies be analyzed?

If Naphthol AS-E phosphate shows variable IC50 values across assays, validate using Autodisplay-based in vitro binding assays to isolate Myb-KIX interactions from cellular complexity. Correlate in vitro data with in vivo gene expression profiles (e.g., RNA-seq) to confirm functional relevance .

属性

CAS 编号 |

84522-15-6 |

|---|---|

分子式 |

C18H16NO6P |

分子量 |

373.3 g/mol |

IUPAC 名称 |

[3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H16NO6P/c1-24-16-9-5-4-8-15(16)19-18(20)14-10-12-6-2-3-7-13(12)11-17(14)25-26(21,22)23/h2-11H,1H3,(H,19,20)(H2,21,22,23) |

InChI 键 |

OQFPBLDHWBQYNM-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |

规范 SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |

Key on ui other cas no. |

84522-15-6 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。